

Ethyl 1H-indole-6-carboxylate CAS number and molecular weight.

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Compound of Interest

Compound Name: *Ethyl 1H-indole-6-carboxylate*

Cat. No.: B1355160

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Technical Guide: Ethyl 1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1H-indole-6-carboxylate**, a heterocyclic organic compound featuring an indole scaffold. This document consolidates key chemical data, outlines a representative synthetic protocol, and discusses the potential significance of this compound class in therapeutic research.

Core Chemical Data

Ethyl 1H-indole-6-carboxylate is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, with an ethyl carboxylate group attached at the 6th position of the indole ring.

Identifier	Value	Reference
CAS Number	50820-64-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3]
Molecular Weight	189.21 g/mol	
IUPAC Name	Ethyl 1H-indole-6-carboxylate	[3]
Synonyms	Indole-6-carboxylic acid ethyl ester, 6-Ethoxycarbonyl-1H-indole	[2] [3]

Note: The CAS number 107384-68-9 has been associated with a different compound, Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate.[\[6\]](#)

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **Ethyl 1H-indole-6-carboxylate** are not extensively detailed in publicly available literature, a representative procedure can be extrapolated from established methods for synthesizing other indole carboxylate esters, such as the 2-carboxylate isomer. A common approach involves the esterification of the corresponding carboxylic acid.

Representative Synthesis Protocol: Fischer Indole Synthesis followed by Esterification

This protocol is a plausible route for the synthesis of **Ethyl 1H-indole-6-carboxylate**.

Step 1: Fischer Indole Synthesis of 1H-Indole-6-carboxylic acid

- Reaction Setup: A mixture of 4-hydrazinobenzoic acid and a suitable ketone (e.g., pyruvic acid) is prepared in a round-bottom flask.
- Acid Catalysis: An acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, is added to the reaction mixture.
- Heating: The mixture is heated under reflux for several hours to facilitate the cyclization reaction.

- Work-up: After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (crude 1H-indole-6-carboxylic acid) is collected by filtration.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of 1H-Indole-6-carboxylic acid

- Reaction Setup: 1H-Indole-6-carboxylic acid is dissolved in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, is added to the solution.
- Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **Ethyl 1H-indole-6-carboxylate**. Further purification can be achieved by column chromatography on silica gel.

Potential Biological and Pharmacological Significance

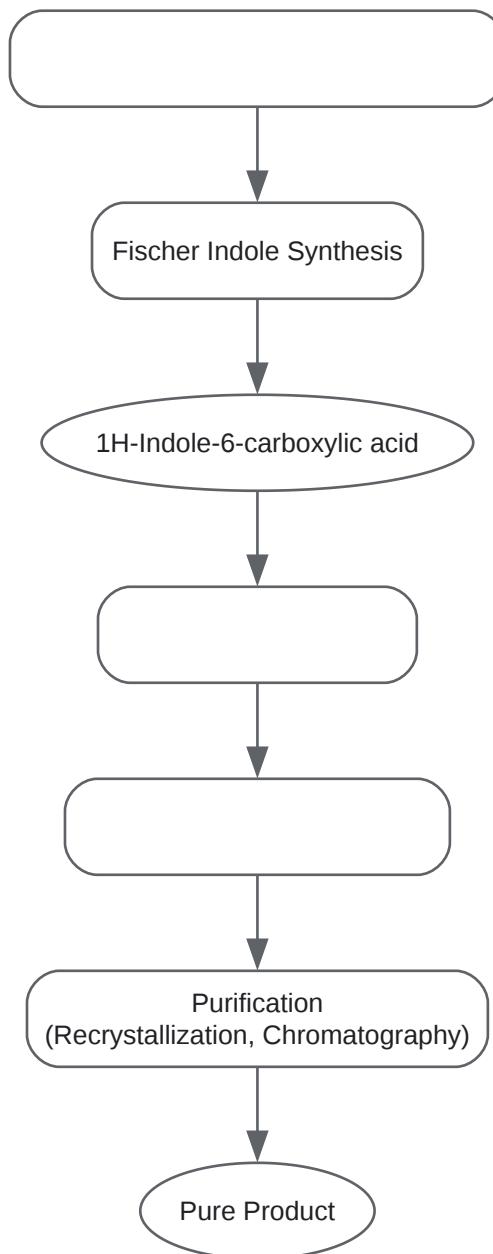
The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of numerous natural products and synthetic drugs.^[7] While specific biological activities of **Ethyl 1H-indole-6-carboxylate** are not widely reported, indole derivatives have demonstrated a broad range of pharmacological effects, suggesting potential areas of investigation for this compound.

- Anticancer Activity: Many indole derivatives have been investigated for their potential as antitumor agents.[8]
- Anti-inflammatory Effects: Certain indole-containing compounds have shown anti-inflammatory properties.[8]
- Antimicrobial Properties: The indole scaffold is present in molecules with antifungal and antibacterial activities.[8][9]
- Enzyme Inhibition: Substituted indoles have been identified as inhibitors of various enzymes, including HIV-1 integrase.[10][11]

Given the diverse biological roles of the indole core, **Ethyl 1H-indole-6-carboxylate** serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound.

Visualizations

Figure 1: Chemical structure of **Ethyl 1H-indole-6-carboxylate**.



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Figure 2: Representative workflow for the synthesis of **Ethyl 1H-indole-6-carboxylate**.

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